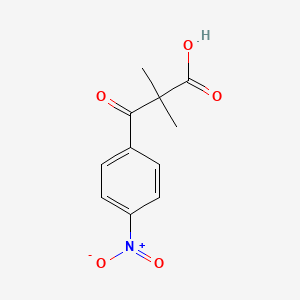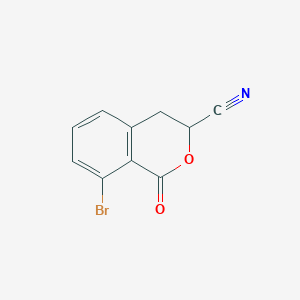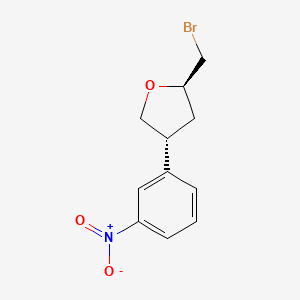
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor followed by a series of organic reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, as well as substituted phenylpropanoic acids .
Applications De Recherche Scientifique
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-phenylpropanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(4-Nitrophenyl)propanoic acid: Does not have the dimethyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-3-(4-aminophenyl)-3-oxopropanoic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-3-5-8(6-4-7)12(16)17/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
YMCBQNHRKLRSHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)


![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)







![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
